Cas no 2680761-97-9 (Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate)

Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate is a synthetic intermediate with potential applications in pharmaceutical and organic synthesis. Its structure features a decahydroisoquinoline core, a benzyl ester group, and a hydroxyl moiety, offering versatility for further functionalization. The compound's rigid polycyclic framework and stereochemical complexity make it valuable for constructing biologically active molecules, particularly in alkaloid-based drug discovery. The hydroxyl group enhances solubility and provides a reactive site for derivatization, while the benzyl ester can be selectively cleaved under mild conditions. This product is typically characterized by high purity and stability, ensuring reproducibility in research and development processes. Its synthetic utility lies in its role as a chiral building block for medicinal chemistry applications.
Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate structure
2680761-97-9 structure
Product Name:Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate
CAS No:2680761-97-9
MF:C17H23NO3
MW:289.369425058365
CID:5633490
PubChem ID:165928961
Update Time:2025-06-08

Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate
    • 2680761-97-9
    • EN300-28287995
    • Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate
    • Inchi: 1S/C17H23NO3/c19-16-7-6-14-8-9-18(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-5,14-16,19H,6-12H2
    • InChI Key: XGMGRSTUSIKNKD-UHFFFAOYSA-N
    • SMILES: OC1CCC2CCN(C(=O)OCC3C=CC=CC=3)CC2C1

Computed Properties

  • Exact Mass: 289.16779360g/mol
  • Monoisotopic Mass: 289.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.8Ų

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Additional information on Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate

Recent Advances in the Study of Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate (CAS: 2680761-97-9)

Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate (CAS: 2680761-97-9) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.

The compound's unique decahydroisoquinoline structure, coupled with the benzyl ester and hydroxyl functional groups, provides a promising platform for drug discovery. Recent synthetic approaches have optimized the yield and purity of Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate, enabling more extensive pharmacological evaluations. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis route, achieving an enantiomeric excess of over 98%, which is critical for its biological activity.

In terms of biological activity, Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate has shown significant promise as a modulator of neurotransmitter receptors. Preclinical studies indicate its affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuropathic pain and neurodegenerative diseases such as Alzheimer's. Additionally, its structural similarity to natural alkaloids has spurred investigations into its antimicrobial properties, with preliminary data showing efficacy against drug-resistant bacterial strains.

Recent in vitro and in vivo studies have further elucidated the compound's pharmacokinetic profile. A 2024 study in the European Journal of Pharmaceutical Sciences reported favorable blood-brain barrier penetration, a key attribute for CNS-targeted therapies. However, challenges remain in optimizing its metabolic stability, as hepatic clearance rates were higher than desired in rodent models. Researchers are now exploring prodrug strategies and structural modifications to address these limitations.

The therapeutic potential of Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate extends beyond CNS disorders. Emerging data from cancer research highlight its role as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents in multidrug-resistant cell lines. Its mechanism appears to involve inhibition of P-glycoprotein, a key player in drug efflux pathways. These findings position the compound as a potential adjunct therapy in oncology, though further clinical validation is required.

In conclusion, Benzyl 7-hydroxy-decahydroisoquinoline-2-carboxylate (CAS: 2680761-97-9) represents a multifaceted compound with diverse therapeutic potential. While significant progress has been made in understanding its synthesis and biological activities, ongoing research is needed to fully exploit its pharmacological properties. Future directions include structure-activity relationship studies to optimize its drug-like characteristics and translational research to bridge the gap between preclinical findings and clinical applications.

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